molecular formula C12H19NO2 B159070 Methyl-DMA CAS No. 54687-43-3

Methyl-DMA

Cat. No. B159070
CAS RN: 54687-43-3
M. Wt: 209.28 g/mol
InChI Key: RSDBPMOXIPCTPN-UHFFFAOYSA-N
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Description

Methyl-DMA, also known as 2,5-dimethoxy-N-methylamphetamine, is a lesser-known psychedelic drug and a substituted methamphetamine . It was first synthesized by Alexander Shulgin . The minimum dosage is listed as 250 mg, and the duration is unknown . Methyl-DMA produces slight paresthesia .


Molecular Structure Analysis

Methyl-DMA is a substituted methamphetamine, which means it has a similar structure to methamphetamine but with additional functional groups . It contains a phenyl ring substituted at R2 and R5 with methoxy groups, as well as a methyl group bound to the terminal amine RN of the methamphetamine backbone .


Physical And Chemical Properties Analysis

Methyl-DMA has a molar mass of 209.289 g·mol−1 . Unfortunately, other specific physical and chemical properties of Methyl-DMA are not well-documented in the literature.

Scientific Research Applications

1. Cancer Research

Methyl-DMA, known as dimethylarsinic acid (DMA), has been studied in cancer research. A study by Yamamoto et al. (1995) showed that DMA can enhance tumor induction in multiple organs in rats, such as the urinary bladder, kidney, liver, and thyroid gland. This indicates its potential role in understanding cancer mechanisms (Yamamoto et al., 1995).

2. Environmental Toxicology

Hughes et al. (2000) explored the effects of DMA on tissue distribution and metabolism in mice. This study is crucial for understanding the environmental toxicology of DMA, particularly its organ-specific toxicity and role as a tumor promoter (Hughes et al., 2000).

3. Neurotoxicology

In neurotoxicology, Ricaurte et al. (1989) evaluated the neurotoxic potential of N,N-dimethylamphetamine (N,N-DMA), an illicit analog of methamphetamine. Their findings contribute to understanding the comparative neurotoxicity of different amphetamines, including MDMA and its variants (Ricaurte et al., 1989).

4. Metabolism and Detoxification Studies

Hopenhayn-Rich et al. (1993) studied the methylation threshold hypothesis for inorganic arsenic toxicity, which involves the transformation of inorganic arsenic to MMA and DMA. This research contributes to understanding human detoxification mechanisms for arsenic exposure (Hopenhayn-Rich et al., 1993).

5. Arsenic Methylation in Pregnancy

A study by Gardner et al. (2011) investigated arsenic methylation efficiency during pregnancy, focusing on the transformation of inorganic arsenic to DMA. This research is significant for understanding the impact of arsenic exposure during pregnancy (Gardner et al., 2011).

Safety And Hazards

Very little data exists about the pharmacological properties, metabolism, and toxicity of Methyl-DMA . Therefore, it’s important to exercise caution when handling this compound.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDBPMOXIPCTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388848
Record name Methyl-DMA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-DMA

CAS RN

54687-43-3
Record name 2,5-Dimethoxy-N,α-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54687-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dmma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-DMA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL-DMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ENR33265E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
C Artom, M Crowder - Journal of the American Chemical Society, 1952 - ACS Publications
… In the course of our studies on the role of dimethylaminoethanol (DMA) as a likely intermediate in choline metabolism,1-3 C14-methyl-DMA was prepared by refluxing 2-…
Number of citations: 5 pubs.acs.org
윤희정 - 2013 - dspace.ewha.ac.kr
… -methyl-DMA•+, in the oxidation of para-methyl-DMA by the nonheme MnIV(O) complex, [(Bn-TPEN)MnIV(O)]2+.;본 연구에서는 nonheme manganese(IV)-oxo 종인 [(Bn-TPEN)-MnIV(O)]2…
Number of citations: 0 dspace.ewha.ac.kr
DS Farrier - Arzneimittel-forschung, 1977 - europepmc.org
… Des-methyl-DMA and DMA-N-oxide were identified as two minor metabolites. …
Number of citations: 1 europepmc.org
Z Mester, J Pawliszyn - Journal of Chromatography A, 2000 - Elsevier
… To avoid the technical problems related to the above described hyphenated systems we applied a GC–MS method for the determination of methyl DMA and MMA. Only a few methods …
Number of citations: 70 www.sciencedirect.com
VA Kuz'min, IV Renge, YE Borisevich - Bulletin of the Academy of Sciences …, 1982 - Springer
… The IP for 4-bromo- and 3methyl-DMA were determined from the linear dependence of the IP [4] on Hammett ~-eonstants. IP = 7.44 eV, obtained from the linear graph of the …
Number of citations: 3 link.springer.com
DW Slocum, KC Tekin, Q Nguyen, PE Whitley… - Tetrahedron letters, 2011 - Elsevier
… The other substrate affording a low yield, 2-methyl-DMA (6), also experienced significant yield enhancement (64%) using NIS. We attribute greater iodination reactivity to NIS compared …
Number of citations: 18 www.sciencedirect.com
BJ Attardi, SA Hild, JR Reel - Endocrinology, 2006 - academic.oup.com
… The 11α-methyl stereoisomer of DMA (CDB-4415: 11α-methyl-DMA) is considerably less active than DMA in vivo. The C-19 androgens include T, DHT, 17α-methyltestosterone, and …
Number of citations: 81 academic.oup.com
F Lopez-Arbeloa, M Van Der Auweraer… - … of Photochemistry and …, 1988 - Elsevier
… Thus, the significant decrease in the ionization potential of p-tert-butyl-DMA with respect to that of DMA (expected to be larger than the corresponding decrease in p-methylDMA equal to …
Number of citations: 11 www.sciencedirect.com
K Uekama - Chemical and pharmaceutical bulletin, 2004 - jstage.jst.go.jp
The pharmaceutically useful cyclodextrins (CyDs) are classified into hydrophilic, hydrophobic, and ionic derivatives. Because of the multi-functional characteristics and bioadaptability, …
Number of citations: 465 www.jstage.jst.go.jp
XB Zhao, F Pan, JR Lu - Annual Reports Section" C"(Physical …, 2007 - pubs.rsc.org
The recent development of DNA biosensor and local gene delivery technologies has increased the need for more effective interfacial immobilisation and detection of DNA molecules. …
Number of citations: 9 pubs.rsc.org

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